molecular formula C35H33N5O9 B13722085 Fmoc-Cit-PAB-PNP

Fmoc-Cit-PAB-PNP

Cat. No.: B13722085
M. Wt: 667.7 g/mol
InChI Key: AWBUIUSPMHQMAM-HKBQPEDESA-N
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Description

Fmoc-Cit-PAB-PNP is a compound that consists of Citrulline linked to 4-aminobenzoiate with terminal Fmoc and PNP groups. The Fmoc group can be deprotected under basic conditions to release the free amine, which can be used for further conjugations. The PNP group is a good leaving group when reacting with an amine-bearing payload .

Preparation Methods

The synthesis of Fmoc-Cit-PAB-PNP involves multiple steps. One common method starts with the formation of the carbamate linkage directly followed by the removal of the Fmoc group. The final synthetic steps include amide coupling between intermediates, followed by global deprotection under basic hydrolysis conditions to afford the desired construct in good overall yield . Industrial production methods typically follow similar synthetic routes but are optimized for scale and efficiency.

Chemical Reactions Analysis

Fmoc-Cit-PAB-PNP undergoes several types of chemical reactions:

Common reagents used in these reactions include bases for deprotection and amine-bearing compounds for substitution reactions. The major products formed from these reactions are typically amine derivatives and more complex conjugates.

Scientific Research Applications

Fmoc-Cit-PAB-PNP is primarily used in the field of antibody-drug conjugates (ADCs). It serves as a cleavable linker that is specifically cleaved by cathepsin B, an enzyme found in tumor lysosomes. This makes it highly useful in targeted cancer therapies, where the drug payload is released only within the tumor cells . The compound’s superior plasma stability compared to non-cleavable linkers makes it a valuable tool in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of Fmoc-Cit-PAB-PNP involves its cleavage by cathepsin B, an enzyme present in tumor lysosomes. The Val-Cit dipeptide motif is designed to be a substrate for this enzyme, ensuring that the drug payload is released only within the target cells . This targeted release mechanism minimizes off-target effects and enhances the therapeutic index of the drug conjugate.

Comparison with Similar Compounds

Fmoc-Cit-PAB-PNP is often compared with other cleavable linkers used in ADCs, such as Fmoc-Val-Cit-PAB-PNP. Both compounds share similar mechanisms of action and applications but differ in their specific amino acid linkers. The Val-Cit linker is also cleaved by cathepsin B and has superior plasma stability . Other similar compounds include Fmoc-Val-Cit-PABC-PNP, which also employs a tandem-cleavage strategy for enhanced stability and efficacy .

Conclusion

This compound is a versatile compound with significant applications in the field of targeted cancer therapies. Its unique chemical properties and targeted mechanism of action make it a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C35H33N5O9

Molecular Weight

667.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C35H33N5O9/c36-33(42)37-19-5-10-31(39-34(43)47-21-30-28-8-3-1-6-26(28)27-7-2-4-9-29(27)30)32(41)38-23-13-11-22(12-14-23)20-48-35(44)49-25-17-15-24(16-18-25)40(45)46/h1-4,6-9,11-18,30-31H,5,10,19-21H2,(H,38,41)(H,39,43)(H3,36,37,42)/t31-/m0/s1

InChI Key

AWBUIUSPMHQMAM-HKBQPEDESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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